N-(5-Hydroxy-2-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-hydroxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(12)5-9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQYNOHBRKPLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991875 | |
| Record name | N-(5-Hydroxy-2-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-40-6 | |
| Record name | N-(5-Hydroxy-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Hydroxy-2-methylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Hydroxy-2-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-hydroxy-2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 5 Hydroxy 2 Methylphenyl Acetamide
Established Synthetic Routes to N-(5-Hydroxy-2-methylphenyl)acetamide Analogues
The synthesis of acetanilide (B955) derivatives is a well-established area of organic chemistry. researcher.life The primary methods for constructing the amide bond in these molecules involve the acylation of a corresponding aniline (B41778) precursor. Additionally, functional group interconversions on a pre-existing substituted phenyl ring offer alternative pathways.
N-Acylation Strategies for Aniline Precursors
The most direct and common approach for the synthesis of this compound is the N-acylation of the corresponding aniline precursor, 2-amino-4-methylphenol (B1222752). This reaction involves the formation of an amide bond between the amino group of the aniline and an acetylating agent.
A variety of acylating agents can be employed, with acetic anhydride (B1165640) and acetyl chloride being the most prevalent. mdpi.com The reaction of an amine with acetic anhydride is a widely used method for preparing amides. mdpi.com This transformation can often be performed under mild, catalyst-free conditions. For instance, a general and efficient method for the acetylation of alcohols, amines, phenols, and thiols involves simply mixing the substrate with acetic anhydride without any solvent or catalyst. mdpi.com In a typical procedure, the amine is reacted with a slight excess of acetic anhydride. The reaction is often exothermic and can be controlled by cooling. The reaction of 3-aminophenol (B1664112) with acetic anhydride in water to produce 3-hydroxyacetanilide, a close analogue of the target molecule, proceeds readily to give a solid product. prepchem.com This suggests that a similar aqueous system could be effective for the acetylation of 2-amino-4-methylphenol.
The use of acetyl chloride is another effective method. Due to its higher reactivity compared to acetic anhydride, the reaction often requires a base to neutralize the hydrochloric acid byproduct. ijper.org
Several catalytic systems have been developed to improve the efficiency and selectivity of N-acylation reactions. These include both acid and base catalysts. However, for a substrate like 2-amino-4-methylphenol, which contains both a nucleophilic amino group and a phenolic hydroxyl group, chemoselectivity is a key consideration. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under appropriate conditions. quora.com Catalyst-free methods are often preferred to avoid potential side reactions, such as O-acylation of the phenol (B47542). mdpi.com
Table 1: Comparison of N-Acylation Methods for Anilines
| Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | None (neat) or in water | Simple, high-yielding, avoids toxic catalysts and solvents. mdpi.comprepchem.com | Can be slow, may require heating. |
| Acetic Anhydride | Expansive Graphite | Mild conditions, reusable catalyst, high yields. niscpr.res.in | Requires catalyst separation. |
| Acetic Anhydride | Vanadyl Sulfate (B86663) (VOSO₄) | Stoichiometric reaction, low E-factor, scalable. nih.gov | Requires a catalyst. |
| Acetyl Chloride | Base (e.g., NaOAc, Et₃N) in brine | High reactivity, good for less reactive amines. researchgate.net | Generates HCl, requires a base. |
Functional Group Transformations on Substituted Phenyl Rings
An alternative approach to this compound involves performing functional group transformations on a pre-synthesized, substituted phenyl ring. For example, one could start with a molecule that already contains the acetamide (B32628) and methyl groups and then introduce the hydroxyl group.
A potential route could involve the nitration of N-(2-methylphenyl)acetamide, followed by the reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis to the phenol. However, this multi-step process is generally less efficient than the direct acylation of the corresponding aminophenol due to potential issues with regioselectivity during the nitration step and the multiple reaction and purification steps involved. jmpas.comresearchgate.net
Precursor Synthesis and Intermediate Compound Chemistry
The successful synthesis of this compound relies on the availability and purity of its key precursors: the substituted aniline and the acylating agent.
Synthesis of Substituted Anilines
The primary precursor for the target molecule is 2-amino-4-methylphenol. This compound is commercially available. drugbank.comnih.gov For laboratory synthesis, a common route is the reduction of the corresponding nitro compound, 4-methyl-2-nitrophenol. The reduction of a nitro group to an amine is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
Another potential precursor is 3-hydroxyacetanilide, which could theoretically be methylated. However, selective methylation of the phenol in the presence of the amide nitrogen would require careful selection of reagents and protecting groups, making this a less direct route.
Preparation of Acylating Agents
Acetic anhydride is the most commonly used acylating agent for this type of transformation due to its appropriate reactivity, ease of handling, and the fact that the only byproduct is acetic acid, which can be easily removed. quora.com It is a readily available commercial reagent. For syntheses requiring acetyl chloride, it can be prepared from acetic acid by reaction with reagents like thionyl chloride or phosphorus trichloride.
Optimization of Reaction Conditions for Yield and Purity
To obtain a high yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters to consider include the choice of solvent, temperature, reaction time, and purification method.
Based on procedures for analogous compounds, a likely effective method involves the reaction of 2-amino-4-methylphenol with acetic anhydride. prepchem.com A solvent-free approach or the use of water as a solvent are attractive options from a green chemistry perspective. mdpi.comprepchem.com
Reaction Conditions:
Solvent: The reaction can be carried out neat (solvent-free) or in a solvent like water or a non-polar organic solvent. Water is a green and effective solvent for the acetylation of similar aminophenols. prepchem.com
Temperature: The reaction is often exothermic. Controlling the temperature, potentially by cooling the reaction mixture initially, can prevent side reactions. Gentle heating may be required to drive the reaction to completion.
Stoichiometry: A slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the aniline. nih.gov
Reaction Time: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Purification: After the reaction is complete, the product needs to be isolated and purified. A common workup procedure involves quenching the excess acetic anhydride with water. The product, being a solid, may precipitate out of the aqueous solution. prepchem.com
Further purification can be achieved by recrystallization. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For a similar compound, N-(5-hydroxypyridin-2-yl)acetamide, a methanol/water mixture has been reported to be effective for recrystallization. bartleby.com
Table 2: Illustrative Experimental Procedure for N-acetylation of 2-amino-4-methylphenol
| Step | Procedure | Observations/Notes |
|---|---|---|
| 1. | Dissolve 2-amino-4-methylphenol in water (e.g., 180 mL for 0.60 mole). prepchem.com | The aniline may not fully dissolve initially. |
| 2. | Add acetic anhydride (e.g., 0.76 mole for 0.60 mole of aniline) to the suspension. prepchem.com | The reaction is exothermic; the temperature may rise. |
| 3. | Stir the mixture until the reaction is complete (monitor by TLC). | The product may start to precipitate as a solid. |
| 4. | Cool the reaction mixture in an ice bath to maximize precipitation. | |
| 5. | Collect the solid product by vacuum filtration and wash with cold water. | This removes acetic acid and other water-soluble impurities. |
Chemo-, Regio-, and Stereoselectivity in Synthesis Approaches
Selectivity is a paramount consideration in the synthesis of this compound from its precursor, 2-amino-5-methylphenol (B193566).
Chemoselectivity: The starting material possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Both are susceptible to acetylation. The desired reaction is the selective N-acetylation to form the amide, while O-acetylation would lead to an undesired ester byproduct. Achieving high chemoselectivity is therefore the primary challenge. Enzymatic catalysis using lipases has proven to be an excellent method for obtaining high chemoselectivity for N-acetylation, as the enzyme's active site preferentially accommodates the amino group. acs.orgacs.org In conventional synthesis, controlling the reaction temperature and the rate of addition of the acetylating agent can also help favor N-acetylation, as the amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions.
Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over another on a molecule. In the synthesis of this compound, the substitution pattern (hydroxy at C5, methyl at C2, and the acetylamino group at C1) is determined by the structure of the starting material, 2-amino-5-methylphenol. nih.govsigmaaldrich.com Therefore, the regioselectivity of the acetylation step itself is not a variable, assuming the starting material is pure. The challenge of regioselectivity lies in the synthesis of the 2-amino-5-methylphenol precursor itself.
Stereoselectivity: this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, there are no stereocenters, and considerations of stereoselectivity are not applicable to its synthesis.
Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental footprint, improve safety, and increase efficiency. imist.ma
Prevention: Designing syntheses to minimize waste is a core principle. Using catalyst-free, solvent-free methods or high-yield enzymatic reactions helps prevent waste generation. researchgate.netmdpi.comimist.ma
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Using ketene (B1206846) as an acetylating agent, for instance, offers 100% atom economy as there are no byproducts, in contrast to acetic anhydride which generates acetic acid as a byproduct. google.com
Less Hazardous Chemical Syntheses: This involves using and generating substances that possess little or no toxicity. Replacing hazardous reagents like acetyl chloride with greener alternatives such as acetonitrile (B52724) or using enzymatic processes are key strategies. nih.govimist.ma
Designing Safer Chemicals: This principle is inherent in the goal of producing specific, functional molecules.
Safer Solvents and Auxiliaries: The use of solvents should be minimized or made unnecessary. Solvent-free reactions are ideal. mdpi.com When solvents are necessary, greener options like water or recyclable organic solvents are preferred over hazardous ones like chlorinated solvents. imist.ma
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of highly active catalysts, including enzymes, can reduce the energy requirements for the synthesis. acs.org
Use of Renewable Feedstocks: While the direct precursors for this compound are typically derived from petrochemical sources, the broader application of green chemistry encourages the development of bio-based routes to these starting materials.
Reduce Derivatives: Unnecessary derivatization (e.g., protection/deprotection steps) should be avoided. Chemoselective methods, like enzymatic N-acetylation, eliminate the need to protect the hydroxyl group, thus reducing steps and waste. acs.org
Catalysis: Catalytic reagents (especially selective and recyclable ones like enzymes or heterogeneous catalysts) are superior to stoichiometric reagents. nih.govresearchgate.net
Design for Degradation: This principle focuses on the end-of-life of the chemical product.
Real-time Analysis for Pollution Prevention: In-process monitoring can prevent the formation of byproducts and ensure reaction completion, minimizing waste.
Inherently Safer Chemistry for Accident Prevention: Choosing less volatile, less toxic, and less reactive chemicals and solvents (e.g., using acetonitrile instead of acetyl chloride) minimizes the potential for accidents. nih.gov
Advanced Spectroscopic Characterization of N 5 Hydroxy 2 Methylphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N-(5-Hydroxy-2-methylphenyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments
In a ¹H NMR spectrum of this compound, specific proton signals are expected based on its chemical structure. The spectrum would typically be recorded in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
The aromatic region would display signals for the three protons on the phenyl ring. The proton at position 6, being ortho to the acetamido group, would likely appear as a doublet. The proton at position 4, situated between the hydroxyl and methyl groups, would be expected to show a doublet of doublets. The proton at position 3, ortho to the methyl group, would also likely be a doublet.
The methyl group attached to the phenyl ring would produce a singlet in the upfield region of the spectrum. Similarly, the methyl protons of the acetamido group would also appear as a singlet, but at a slightly different chemical shift. The amide proton (NH) and the hydroxyl proton (OH) would each give rise to a singlet, the chemical shifts of which can be concentration and solvent dependent. These protons may also exhibit broader signals.
A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Ar-H (Position 6) | 7.2-7.4 | d |
| Ar-H (Position 4) | 6.7-6.9 | dd |
| Ar-H (Position 3) | 6.6-6.8 | d |
| Ar-CH₃ | 2.1-2.3 | s |
| COCH₃ | 2.0-2.2 | s |
| NH | 8.5-9.5 | s |
| OH | 4.5-5.5 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals would be anticipated, corresponding to the nine carbon atoms in the molecule.
The carbonyl carbon of the acetamido group would resonate at the most downfield chemical shift, typically in the range of 168-172 ppm. The aromatic carbons would appear in the region of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-5) and the carbon attached to the nitrogen of the acetamido group (C-1) would be the most deshielded among the aromatic carbons. The carbon bearing the methyl group (C-2) would also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) would have signals in the expected aromatic region.
The methyl carbon of the tolyl group and the methyl carbon of the acetyl group would appear at the most upfield positions in the spectrum.
A hypothetical ¹³C NMR data table is provided below.
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | 169.0 |
| C-5 (Ar-OH) | 155.0 |
| C-1 (Ar-NH) | 138.0 |
| C-2 (Ar-CH₃) | 130.0 |
| C-6 (Ar-H) | 125.0 |
| C-4 (Ar-H) | 118.0 |
| C-3 (Ar-H) | 115.0 |
| Ar-CH₃ | 21.0 |
| COCH₃ | 24.0 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
Correlation Spectroscopy (COSY)
A COSY experiment would reveal the scalar coupling network between protons, specifically identifying which protons are adjacent to each other (typically separated by two or three bonds). For this compound, cross-peaks would be expected between the aromatic protons that are coupled to each other. For instance, the proton at position 3 would show a correlation with the proton at position 4, and the proton at position 4 would show a correlation with the proton at position 3 and potentially with the proton at position 6, depending on the coupling constant.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This experiment is crucial for assigning the signals of the protonated carbons. For example, the signal of the aromatic proton at C-3 would show a cross-peak with the signal of the C-3 carbon. Similarly, the signals of the protons on the two methyl groups would correlate with their respective carbon signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Information
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique utilized to determine the stereochemistry and conformation of molecules in solution by identifying protons that are in close spatial proximity. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.
For this compound, a 2D NOESY experiment would be expected to reveal key correlations between protons on the aromatic ring and the substituents. Specifically, NOE cross-peaks would be anticipated between the protons of the methyl group (-CH3) at the C2 position and the neighboring aromatic proton at the C3 position. Similarly, the amide proton (N-H) would likely show a spatial correlation to the aromatic proton at the C6 position.
Solvent Effects on NMR Spectra and Tautomeric Equilibria
The chemical shifts observed in an NMR spectrum can be significantly influenced by the solvent used for the analysis. These solvent effects arise from various interactions between the solute and solvent molecules, including hydrogen bonding, dielectric effects, and anisotropic effects. The study of these effects can provide valuable insights into the electronic structure and intermolecular interactions of a compound. nih.govosu.edupitt.edu
In the case of this compound, the presence of both a hydroxyl (-OH) and an amide (-NH) group, which can act as hydrogen bond donors, and a carbonyl (C=O) group, which can act as a hydrogen bond acceptor, makes it particularly susceptible to solvent effects. When transitioning from a non-polar solvent like chloroform-d (B32938) (CDCl3) to a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d6 (DMSO-d6), significant changes in the proton chemical shifts are expected. nih.gov
Tautomeric Equilibria
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the potential for keto-enol tautomerism exists, where the phenolic hydroxyl group could tautomerize to a keto form. However, for most phenolic compounds, the enol (hydroxy) form is significantly more stable.
Infrared (IR) Spectroscopy
Identification of Characteristic Vibrational Frequencies (e.g., Amide I, II, N-H, O-H stretching)
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its functional groups.
The key vibrational frequencies for this compound are summarized in the table below, with expected ranges based on data from similar compounds. msu.eduresearchgate.netresearchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretching | 3600 - 3200 | Strong, Broad |
| Amide (N-H) | N-H stretching | 3500 - 3300 | Strong, Sharp |
| Aromatic C-H | C-H stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (from -CH₃) | C-H stretching | 3000 - 2850 | Medium |
| Amide I (C=O) | C=O stretching | 1700 - 1630 | Strong |
| Aromatic C=C | C=C stretching | 1600 - 1450 | Medium to Weak |
| Amide II | N-H bending and C-N stretching | 1600 - 1500 | Medium to Strong |
| C-N | C-N stretching | 1400 - 1200 | Medium |
| C-O | C-O stretching | 1300 - 1000 | Strong |
Investigation of Hydrogen Bonding Interactions via IR Shifts
The positions of the O-H and N-H stretching bands in the IR spectrum are particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H and N-H stretching vibrations would appear as sharp bands at higher wavenumbers. msu.edu However, in the solid state or in a concentrated solution, extensive intermolecular hydrogen bonding occurs, leading to a broadening and a shift to lower wavenumbers (a red shift) of these bands. msu.edumdpi.com
For this compound, the presence of both a hydroxyl group and an amide group allows for the formation of a network of intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of another molecule, and the amide N-H can also participate in hydrogen bonding. These interactions lead to a significant broadening and lowering of the O-H and N-H stretching frequencies. nih.gov In some cases, intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide functionality could also be considered, which would be reflected in the IR spectrum. mdpi.com
Fourier-Transform Infrared (FT-IR) Analysis
Modern infrared spectroscopy is typically performed using a Fourier-Transform Infrared (FT-IR) spectrometer, which offers significant advantages in terms of speed, sensitivity, and data processing capabilities. An FT-IR analysis of this compound would provide a high-resolution spectrum, allowing for the precise determination of the peak positions and intensities of the characteristic vibrational modes. researchgate.net
The FT-IR spectrum would clearly display the strong and broad absorption due to the O-H stretch, superimposed with the N-H stretching vibration. The prominent Amide I band (C=O stretch) would be one of the strongest absorptions in the spectrum. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to various bending and stretching vibrations, including the Amide II band, C-N and C-O stretching, and aromatic C-H bending, which are unique to the molecule's structure. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound (C9H11NO2), the molecular weight is 165.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 165. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for amides and aromatic compounds. libretexts.orgnih.govyoutube.com
A probable primary fragmentation pathway involves the cleavage of the amide bond. Alpha-cleavage next to the carbonyl group could lead to the formation of an acylium ion. Another significant fragmentation would be the loss of a ketene (B1206846) molecule (CH2=C=O) via a McLafferty-type rearrangement, if a suitable gamma-hydrogen is available, though this is less likely for this specific structure.
The fragmentation of the aromatic ring could also occur, leading to various smaller charged fragments. The presence of the hydroxyl and methyl groups on the phenyl ring will influence the fragmentation pattern. For instance, the loss of a methyl radical (·CH3) or a carbon monoxide (CO) molecule from fragment ions is possible.
A plausible fragmentation pattern is outlined in the table below:
| m/z | Ion Structure | Plausible Fragmentation Pathway |
| 165 | [C9H11NO2]⁺˙ | Molecular Ion |
| 123 | [C7H9O]⁺ | Loss of ketene (CH2=C=O) from the molecular ion |
| 108 | [C6H6O]⁺˙ | Loss of an acetamide (B32628) radical from the molecular ion |
| 95 | [C6H7O]⁺ | Further fragmentation of the [C7H9O]⁺ ion |
| 77 | [C6H5]⁺ | Phenyl cation, from cleavage of substituents from the aromatic ring |
| 43 | [CH3CO]⁺ | Acetyl cation from cleavage of the amide bond |
This proposed fragmentation pattern is based on the general principles of mass spectrometry and data from similar compounds. researchgate.netresearchgate.net Experimental analysis would be required to confirm the exact fragmentation pathways and relative abundances of the fragment ions.
Determination of Molecular Ion Peaks (e.g., [M+H]⁺)
The initial step in the mass spectrometric analysis of this compound involves the determination of its molecular weight through the identification of the molecular ion peak. With a chemical formula of C₉H₁₁NO₂ and a calculated monoisotopic mass of 165.07898 Da, the compound is expected to exhibit distinct molecular ion species depending on the ionization technique employed. matrix-fine-chemicals.comuni.lu
In electrospray ionization (ESI) mass spectrometry, operating in positive ion mode, the compound is anticipated to be readily protonated to form the pseudomolecular ion, [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 166.08626. uni.lu The high stability of this protonated species is facilitated by the presence of the nitrogen and oxygen atoms, which can readily accept a proton.
Similarly, adduct formation with other cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also plausible. These adducts would appear at m/z values of approximately 188.06820 and 204.04214, respectively. uni.lu In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 164.07170. uni.lu The observation of these characteristic molecular ion peaks provides a high degree of confidence in the initial identification of the compound.
Table 1: Predicted Molecular Ion Peaks for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 166.08626 |
| [M+Na]⁺ | 188.06820 |
| [M+K]⁺ | 204.04214 |
| [M-H]⁻ | 164.07170 |
Note: These are predicted m/z values. Actual experimental values may vary slightly.
Analysis of Fragmentation Patterns for Structural Confirmation
Upon collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 166.1), several key fragmentation pathways can be anticipated. A characteristic loss of the acetyl group as ketene (CH₂=C=O, 42 Da) is a common fragmentation route for N-acetylated compounds. This would result in a fragment ion at m/z 124.1, corresponding to the protonated 5-amino-2-methylphenol (B1213058) moiety.
Another plausible fragmentation involves the cleavage of the amide bond. For instance, the mass spectrum of paracetamol is characterized by a base peak at m/z 109, which is formed through a hydrogen transfer from the methyl group of the acetyl moiety to the ionized nitrogen, followed by α-cleavage. irjet.net A similar rearrangement in this compound could lead to the formation of a significant fragment ion.
The presence of the hydroxyl and methyl groups on the phenyl ring will also influence the fragmentation, potentially leading to characteristic losses of water (H₂O, 18 Da) or a methyl radical (CH₃•, 15 Da). The analysis of these fragment ions and their relative abundances provides a detailed structural confirmation of the molecule.
Table 2: Plausible Fragmentation Ions of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 166.1 | 124.1 | 42.0 | [H₂N-C₆H₃(CH₃)(OH)+H]⁺ |
| 166.1 | 148.1 | 18.0 | [C₉H₉NO+H]⁺ |
| 166.1 | 151.1 | 15.0 | [C₈H₈NO₂+H]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from related compounds. irjet.netmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. mdpi.com
For this compound, an exact mass measurement of the [M+H]⁺ ion would yield a value very close to the theoretical 166.08626 Da. uni.lu This level of mass accuracy would confirm the elemental composition as C₉H₁₂NO₂⁺, ruling out other potential isobaric interferences. This is particularly crucial in complex matrices or when dealing with unknown compounds. The combination of high mass accuracy and isotopic pattern analysis further solidifies the molecular formula assignment.
Table 3: Theoretical vs. Hypothetical Experimental HRMS Data
| Ion Species | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 166.08626 | 166.0861 | -0.96 | C₉H₁₂NO₂⁺ |
Note: The hypothetical measured mass and mass error are for illustrative purposes to demonstrate the principle of HRMS.
LC-MS Coupling for Purity Assessment and Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. thermofisher.comnih.gov For this compound, an LC-MS method would be invaluable for assessing its purity after synthesis and for analyzing its presence in more complex samples. nih.gov
A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed, using a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid to promote ionization. nih.gov The separation of the target compound from any starting materials, by-products, or degradation products can be monitored by the UV detector and, more specifically, by the mass spectrometer.
The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can provide high selectivity and sensitivity for the detection of this compound. nih.gov In SIM mode, the mass spectrometer is set to detect the specific m/z of the [M+H]⁺ ion (166.1). In MRM mode, a specific fragmentation transition (e.g., 166.1 → 124.1) is monitored, further enhancing specificity and reducing background noise. researchgate.net This allows for the accurate quantification of the compound and the detection of impurities even at trace levels.
Table 4: Illustrative LC-MS Parameters for Purity Analysis
| Parameter | Condition |
| LC System | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 100-500) and MRM |
| MRM Transition | 166.1 → 124.1 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Note: These parameters are illustrative and would require optimization for a specific instrument and application. nih.govresearchgate.net
Crystallographic Analysis and Solid State Structural Studies of N 5 Hydroxy 2 Methylphenyl Acetamide
Single Crystal X-ray Diffraction (SCXRD)
While direct SCXRD data for N-(5-Hydroxy-2-methylphenyl)acetamide is not available, the analysis of its benzamide (B126) analog, N-(2-hydroxy-5-methylphenyl)benzamide, offers a robust model for understanding its solid-state structure. The primary difference lies in the substitution of the phenyl group in the benzamide with a methyl group in the acetamide (B32628), which is expected to influence crystal packing and intermolecular interactions, though the core molecular conformation is likely to share similarities.
For the analogous compound, N-(2-hydroxy-5-methylphenyl)benzamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system. nih.gov The space group was determined to be P2₁/n. nih.gov It is plausible that this compound could also crystallize in a common space group, though the smaller size of the acetyl group compared to the benzoyl group might lead to a different crystal packing and potentially a different crystal system or space group.
Table 1: Crystallographic Data for the Analog N-(2-hydroxy-5-methylphenyl)benzamide nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2263 (3) |
| b (Å) | 21.7442 (7) |
| c (Å) | 7.4747 (3) |
| β (°) | 110.280 (5) |
| Volume (ų) | 1101.69 (8) |
| Z | 4 |
| Temperature (K) | 123 |
| Radiation type | Mo Kα |
This interactive table provides the crystallographic parameters for the structural analog, N-(2-hydroxy-5-methylphenyl)benzamide.
In the solid state, the molecular conformation of N-(2-hydroxy-5-methylphenyl)benzamide is nearly planar. The central amide linkage is almost coplanar with the hydroxyphenyl ring. Specifically, the dihedral angle between the mean plane of the central amide fragment and the hydroxyphenyl ring is 10.20 (5)°. nih.gov A similar planarity is anticipated for this compound, facilitated by the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide group.
A significant intramolecular interaction observed in the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide is the hydrogen bond between the amide hydrogen and the oxygen of the phenolic hydroxyl group (N-H···O). nih.gov This type of interaction is highly probable in this compound as well, given the proximity of these functional groups. This intramolecular hydrogen bond would form a six-membered ring, contributing to the planarity and conformational rigidity of the molecule.
The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide is characterized by a network of intermolecular hydrogen bonds. nih.gov The primary interaction is an O-H···O hydrogen bond where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. nih.gov This interaction links the molecules into chains.
In addition to this, weaker C-H···O and N-H···O interactions are also present, which further stabilize the crystal lattice. nih.gov Specifically, the N-H group, while primarily involved in an intramolecular interaction, also participates in a very weak intermolecular interaction, linking molecules into inversion dimers. nih.gov For this compound, a similar hydrogen-bonding scheme is expected, with the O-H···O and N-H···O interactions being the dominant forces in directing the crystal packing. The presence of the methyl group of the acetamide might also introduce C-H···π interactions.
Table 2: Hydrogen Bond Geometry for the Analog N-(2-hydroxy-5-methylphenyl)benzamide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | - | - | - | - |
| N-H···O (intra) | - | - | - | - |
| C-H···O | - | - | - | - |
| N-H···O (inter) | - | - | - | - |
This interactive table summarizes the key hydrogen bonding interactions in the crystal structure of the benzamide analog. Specific values from the source are denoted by '-' as they require direct access to the crystallographic information file.
The intermolecular hydrogen bonds in N-(2-hydroxy-5-methylphenyl)benzamide lead to the formation of distinct supramolecular assemblies. The strong O-H···O hydrogen bonds generate C(7) chains of molecules along the direction. nih.gov These chains are further reinforced by weak C-H···O interactions, which together with the O-H···O bonds, create R₂²(7) loops. nih.gov The very weak N-H···O intermolecular interactions contribute to the formation of inversion dimers. nih.gov
The crystal packing of this compound would likely be governed by similar motifs. The formation of hydrogen-bonded chains is a common feature in such molecules. The substitution of the bulky phenyl group with a smaller methyl group might allow for a more compact packing arrangement, potentially influencing the stacking interactions between the aromatic rings.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
As of the current literature survey, no powder X-ray diffraction (PXRD) data for this compound has been published. PXRD is a crucial technique for the characterization of the bulk purity and polymorphic form of a crystalline solid. A PXRD pattern for a synthesized batch of this compound would serve as a valuable fingerprint for its identification and quality control. In the absence of experimental data, a theoretical PXRD pattern could be calculated if a single crystal structure was determined, which would aid in the analysis of bulk samples.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in the pharmaceutical and materials science fields. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) within the crystal lattice.
A systematic study of a diverse group of monosubstituted acetanilides has revealed that the nature and position of substituents on the phenyl ring play a crucial role in determining the crystal packing and the propensity for polymorphism. researchgate.netacs.orgacs.orgcam.ac.uk The amide functional group, in particular, has a dominant effect on the formation of hydrogen-bonded chains, which are a common feature in the crystal structures of these compounds. researchgate.netacs.orgacs.orgcam.ac.uk
For this compound, the presence of both a hydroxyl (-OH) and a methyl (-CH₃) group as substituents on the phenyl ring introduces specific steric and hydrogen-bonding capabilities that are expected to influence its solid-state behavior. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group is primarily involved in weaker van der Waals interactions.
Investigations into related substituted acetanilides have identified various packing motifs and hydrogen-bonding networks. For instance, in many acetanilides, molecules are linked into chains or dimers via N-H···O hydrogen bonds involving the amide groups. researchgate.netacs.orgacs.orgcam.ac.uk The presence of an additional hydroxyl group, as in this compound, provides further opportunities for intermolecular hydrogen bonding, potentially leading to more complex and stable three-dimensional networks.
The potential for polymorphism in this compound would arise from different arrangements of the molecules in the crystal lattice, leading to variations in intermolecular interactions and packing efficiency. The interplay between the strong N-H···O and O-H···O hydrogen bonds and the weaker C-H···O and C-H···π interactions would be a key determinant of the polymorphic landscape.
Pseudopolymorphism could also be anticipated, particularly when crystallizing from polar solvents. The hydroxyl and amide functionalities could readily incorporate solvent molecules into the crystal structure, forming hydrates or solvates with distinct crystallographic properties.
To definitively characterize the polymorphic and pseudopolymorphic behavior of this compound, a comprehensive screening process would be required. This would involve crystallization under a wide range of conditions (e.g., different solvents, temperatures, and evaporation rates) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Table 1: Potential Polymorphic Forms of Acetanilide (B955) Derivatives
| Polymorph | Crystal System | Key Hydrogen Bonding Motifs |
| Form I | Monoclinic | N-H···O chains |
| Form II | Orthorhombic | N-H···O dimers and O-H···O chains |
| Form III | Triclinic | Complex network of N-H···O and C-H···O bonds |
This table is illustrative and based on findings for various acetanilide derivatives. The specific forms for this compound would require experimental determination.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.netscirp.orgnih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the close contacts between neighboring molecules can be obtained. The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts.
O···H/H···O Contacts: These would represent the strong hydrogen bonds involving the hydroxyl and amide groups. On the dnorm surface, these interactions would appear as prominent red regions, indicating close contacts. The fingerprint plot would show sharp spikes corresponding to these interactions. nih.gov
C···H/H···C Contacts: These represent weaker C-H···π and other C-H···O/N interactions. They are generally more diffuse than the strong hydrogen bonds but collectively contribute significantly to the crystal cohesion. mdpi.comnih.gov
N···H/H···N Contacts: These would be associated with the amide N-H donor and potential acceptors. nih.gov
The relative contributions of these interactions can be quantified from the 2D fingerprint plots. For example, a study on N-(2-methoxyphenyl)acetamide revealed the following contributions: H···H (53.9%), C···H/H···C (21.4%), O···H/H···O (21.4%), and N···H/H···N (1.7%). nih.gov A similar distribution, with a likely increased contribution from O···H contacts due to the hydroxyl group, would be anticipated for this compound.
Table 2: Illustrative Hirshfeld Surface Analysis Data for a Substituted Acetanilide
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| O···H/H···O | 28.5 |
| C···H/H···C | 22.1 |
| N···H/H···N | 2.5 |
| Other | 1.7 |
This data is representative of what a Hirshfeld surface analysis might yield for a hydroxy-substituted acetanilide and is not specific to this compound.
The shape index and curvedness plots derived from the Hirshfeld surface analysis would further elucidate the nature of the packing, highlighting features such as π-π stacking interactions between the phenyl rings, which are common in aromatic compounds.
Computational Chemistry and Theoretical Investigations of N 5 Hydroxy 2 Methylphenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like N-(5-Hydroxy-2-methylphenyl)acetamide. DFT calculations are instrumental in elucidating a wide range of molecular properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process would involve exploring the potential energy surface to identify all stable conformers.
The orientation of the acetamide (B32628) group relative to the phenyl ring and the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide oxygen are critical factors governing the conformational landscape. It is anticipated that the most stable conformer would exhibit a planar arrangement of the amide group with the phenyl ring to maximize resonance stabilization. Intramolecular hydrogen bonding would further stabilize this conformation. Studies on similar molecules, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have shown that the amide functional group typically adopts a trans conformation. nih.gov
A comprehensive conformational analysis would involve rotating the key dihedral angles, such as the C-N bond of the amide and the C-O bond of the hydroxyl group, to map out the potential energy surface and identify all low-energy minima.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is a fundamental descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. DFT calculations, often using the B3LYP functional, are employed to calculate these orbital energies. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV. nih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, such as around the carbonyl oxygen and the phenolic oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms of the amide and hydroxyl groups. The MEP is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.
Vibrational Frequency Calculations and Theoretical IR Spectra
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) spectra. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical IR spectrum can be generated. These calculations are typically performed at the same level of theory as the geometry optimization.
For this compound, key vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretching of the amide group, and various bending and stretching modes of the aromatic ring and the methyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. Studies on related acetamides have successfully used DFT to predict and assign vibrational spectra. researchgate.net
A comparison of the theoretical and experimental IR spectra can confirm the presence of specific functional groups and provide evidence for the predicted lowest-energy conformation, particularly through the analysis of hydrogen bonding effects on the vibrational frequencies.
Nuclear Magnetic Resonance Chemical Shift Predictions and Comparison with Experimental Data
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra and provide further validation of the calculated molecular geometry.
For this compound, the chemical shifts of the aromatic protons, the methyl protons, the amide proton, and the phenolic proton would be of particular interest. Similarly, the chemical shifts of the aromatic carbons, the methyl carbon, and the carbonyl carbon would be calculated. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. While no specific theoretical NMR data for the target compound is readily available, experimental NMR data for similar structures, such as N-(4-hydroxy-2,5-dimethylphenyl)acetamide, have been reported and could serve as a benchmark for future computational studies. jst.go.jp
Solvent Effects Modeling (e.g., PCM, CPCM algorithms)
Many chemical processes and measurements occur in solution. Therefore, it is often necessary to account for the influence of the solvent in computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM), are commonly used. These models represent the solvent as a continuous dielectric medium that surrounds the solute molecule.
For this compound, the inclusion of a solvent model would be important for accurately predicting properties such as conformational energies, electronic spectra, and NMR chemical shifts, as the solvent can influence the charge distribution and stabilize or destabilize different conformers. For instance, a study on 2-hydroxy-N-m-tolyl-acetamide utilized the CPCM algorithm to investigate solvent effects on its tautomeric equilibrium. imist.ma
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies.
For example, the reactivity of the phenolic hydroxyl group and the amide group could be explored. Theoretical studies on aminophenol derivatives have used DFT to calculate bond dissociation energies and ionization potentials to assess their reactivity, particularly their antioxidant potential. researchgate.net Similar calculations for this compound could provide insights into its potential as a radical scavenger. The calculations would help in identifying the most likely site for hydrogen atom abstraction, which is a key step in many antioxidant mechanisms.
By calculating the energy profile for a proposed reaction, researchers can determine the feasibility of the reaction and gain a deeper understanding of the factors that control its rate and selectivity.
Intermolecular Interaction Energy Calculations
The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state, their packing in crystals, and their interactions with biological targets. Theoretical methods, such as Density Functional Theory (DFT), are widely employed to calculate and analyze these non-covalent interactions. While specific studies on this compound are not extensively documented in the public domain, insights can be drawn from computational analyses of structurally related acetamide derivatives.
Research on analogous compounds, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, utilizes DFT calculations at levels like B3LYP/6–311G(d,p) to optimize the molecular geometry and analyze intermolecular forces. nih.govresearchgate.net Hirshfeld surface analysis is a common technique to visualize and quantify intermolecular contacts in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld surface analysis revealed the following contributions to the crystal packing nih.govresearchgate.net:
H···H (53.8%)
H···C/C···H (21.7%)
H···N/N···H (13.6%)
H···O/O···H (10.8%)
These percentages indicate the relative abundance of different types of intermolecular contacts. The high percentage of H···H contacts is typical for organic molecules rich in hydrogen atoms. The presence of H···N/N···H and H···O/O···H contacts signifies the importance of hydrogen bonding in stabilizing the crystal structure. In another similar molecule, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, H···O contacts contributed significantly at 13.6%. nih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Similar Acetamide Derivative.
| Interaction Type | Contribution (%) |
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
Data based on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.govresearchgate.net
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of molecular reactivity and the ability to participate in electronic interactions. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity. nih.gov For instance, the calculated HOMO-LUMO gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide is 5.0452 eV, and for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, it is 5.406 eV, suggesting these are relatively stable molecules. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can provide mechanistic insights into how a molecule exerts its effects and can be used to predict the activity of new, unsynthesized compounds.
In a typical QSAR study, a set of molecules with known activities is used as a training set. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Commonly used molecular descriptors in QSAR studies include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges.
2D autocorrelation descriptors: These describe the distribution of a physicochemical property over the molecular structure. nih.gov
Once the descriptors are calculated, statistical methods are employed to build a model that correlates a subset of these descriptors with the observed biological activity. Techniques such as Multiple Linear Regression (MLR) and more advanced machine learning methods like Bayesian-Regularized Neural Networks (BRANN) are often used. nih.gov The predictive power of the resulting QSAR model is then evaluated using a test set of compounds that were not used in the model development.
A study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully used 2D autocorrelation descriptors to model their inhibitory activity against several MMPs. nih.gov The quality of the models was assessed by cross-validation, with the nonlinear models showing high predictive ability (Q² > 0.7). nih.gov The descriptors included in the final models can provide insights into the structural features that are important for activity. For example, the models might highlight the importance of specific atomic properties at certain topological distances within the molecule for binding to the enzyme's active site. nih.gov
For this compound, a hypothetical QSAR study could explore its potential activity against a particular biological target by synthesizing a series of derivatives with modifications to the phenyl ring or acetamide group. By measuring the activity of these derivatives and applying QSAR modeling, one could elucidate the key structural requirements for activity, such as the role of the hydroxyl and methyl substituents.
Table 2: Illustrative Steps in a QSAR Modeling Workflow.
| Step | Description | Example Techniques |
| 1. Data Set Selection | Compile a set of structurally related compounds with measured biological activity. | A series of acetamide derivatives. |
| 2. Descriptor Calculation | Compute a wide range of molecular descriptors for each compound. | Topological, quantum chemical, 2D autocorrelation descriptors. |
| 3. Feature Selection | Identify the most relevant descriptors that correlate with activity. | Genetic Algorithms (GA). nih.gov |
| 4. Model Building | Develop a mathematical equation linking the selected descriptors to activity. | Multiple Linear Regression (MLR), Bayesian-Regularized Neural Networks (BRANN). nih.gov |
| 5. Model Validation | Assess the statistical quality and predictive power of the model. | Cross-validation (e.g., leave-one-out), external test set. |
Chemical Reactivity and Derivatization of N 5 Hydroxy 2 Methylphenyl Acetamide
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a primary site for electrophilic attack and derivatization. Its reactivity is influenced by the electron-donating nature of the methyl and acetamide (B32628) groups, which activate the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.
Etherification Reactions
Etherification of the phenolic hydroxyl group in N-(5-Hydroxy-2-methylphenyl)acetamide can be readily achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide to form an ether.
The general reaction proceeds as follows:
Deprotonation: The phenolic proton is abstracted by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a sodium or potassium phenoxide salt.
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction, displacing the halide and forming the corresponding ether derivative.
The choice of base, solvent, and alkylating agent can be tailored to optimize the yield and purity of the desired ether.
Table 1: Representative Etherification Reactions
| Alkylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | N-(5-Methoxy-2-methylphenyl)acetamide |
| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | Acetone | N-(5-Ethoxy-2-methylphenyl)acetamide |
Esterification Reactions
The hydroxyl group of this compound can be converted into an ester through reaction with various acylating agents. This transformation is often employed to protect the hydroxyl group or to modify the compound's biological or physical properties. Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a base.
Using Acyl Chlorides: The compound can be treated with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct.
Using Acid Anhydrides: Reaction with an acid anhydride (B1165640), such as acetic anhydride, in the presence of an acid (e.g., sulfuric acid) or base (e.g., sodium acetate) catalyst yields the corresponding ester.
Table 2: Examples of Esterification Reactions
| Acylating Agent | Catalyst/Base | Solvent | Expected Product |
|---|---|---|---|
| Acetyl chloride | Pyridine | Dichloromethane | 4-Acetamido-2-methylphenyl acetate |
| Acetic anhydride | Sulfuric acid (cat.) | Acetic acid | 4-Acetamido-2-methylphenyl acetate |
Oxidation Pathways and Product Characterization
Phenolic compounds are susceptible to oxidation, and this compound is no exception. The oxidation of its isomer, N-acetyl-p-aminophenol (acetaminophen), is well-studied and proceeds to form the reactive N-acetyl-p-benzoquinone imine (NAPQI). lookchem.comlookchem.com By analogy, oxidation of this compound with strong oxidizing agents is expected to yield the corresponding N-acetyl-2-methyl-1,4-benzoquinone imine.
Common oxidizing agents for this type of transformation include:
Fremy's salt (Potassium nitrosodisulfonate)
Salcomine in the presence of oxygen
Various enzymatic systems, such as cytochrome P450 enzymes. lookchem.com
The resulting quinone imine is a highly electrophilic species. Characterization of such reactive intermediates often involves trapping experiments with nucleophiles like glutathione, followed by spectroscopic analysis (e.g., NMR, mass spectrometry) of the stable adduct.
Reactions at the Amide Moiety
The amide group in this compound is generally stable but can undergo reactions under more forceful conditions, such as hydrolysis or specific rearrangement reactions.
Hydrolysis Reactions Under Acidic and Basic Conditions
The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.
Acidic Hydrolysis: When heated with a strong acid (e.g., hydrochloric acid or sulfuric acid), the amide undergoes hydrolysis to yield 5-amino-2-methylphenol (B1213058) and acetic acid. The amino group of the product will be protonated under these conditions, forming an ammonium salt.
Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by heating, results in the formation of the sodium salt of 5-amino-2-methylphenol (a phenoxide) and sodium acetate. Subsequent neutralization will yield the free aminophenol.
These hydrolysis reactions are essentially the reverse of the amide's formation.
Table 3: Amide Hydrolysis Products
| Condition | Reagents | Primary Products |
|---|---|---|
| Acidic | Aq. HCl, Heat | 5-Amino-2-methylphenol hydrochloride, Acetic acid |
N-Substitution and Rearrangement Reactions
While N-substitution of an existing acetamide is not a common reaction, rearrangement reactions involving the acyl group are well-documented for related structures.
Fries Rearrangement: If the ester derivative (4-acetamido-2-methylphenyl acetate) is formed first, it can undergo a Fries rearrangement. This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically at the ortho or para position to the hydroxyl group. In this specific molecule, the acetyl group would migrate to one of the available ortho positions relative to the newly formed hydroxyl, yielding a C-acylated phenol (B47542). The regioselectivity (ortho vs. para) of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent.
Beckmann Rearrangement Analogue: While the amide itself does not undergo a Beckmann rearrangement, a related transformation could be envisaged. For instance, if the methyl group on the phenyl ring were oxidized to a ketone, its corresponding oxime derivative could undergo a Beckmann rearrangement to yield a different amide structure. This highlights how derivatization of other parts of the molecule can lead to complex structural reorganizations.
Direct N-alkylation or N-acylation on the amide nitrogen is generally difficult due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. Such reactions typically require very strong bases to deprotonate the amide first.
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl (-OH) group, an acetamido (-NHCOCH₃) group, and a methyl (-CH₃) group. Both the hydroxyl and acetamido groups are strongly activating and ortho-, para-directing substituents. The methyl group is also an activating, ortho-, para-directing substituent, albeit weaker than the hydroxyl and acetamido groups. The positions on the ring susceptible to electrophilic attack are C4 and C6, which are ortho and para to the powerful activating hydroxyl group.
Nitration Studies
The nitration of this compound is expected to proceed readily due to the activated nature of the aromatic ring. The directing effects of the substituents play a crucial role in determining the regioselectivity of the reaction. The hydroxyl group at C5 and the acetamido group at C1 are the most powerful activating groups, strongly directing incoming electrophiles to the positions ortho and para to them.
Considering the positions of the existing substituents, the potential sites for nitration are C4 and C6. The C4 position is para to the acetamido group and ortho to the hydroxyl group. The C6 position is ortho to both the acetamido and hydroxyl groups. Steric hindrance from the adjacent methyl group at C2 might influence the substitution pattern.
Studies on similar phenolic compounds have shown that nitration can be achieved using various nitrating agents. For instance, the nitration of p-cresol (4-methylphenol), a structurally related compound, can be carried out using mixed acid (a mixture of nitric acid and sulfuric acid) to yield 4-methyl-2-nitrophenol.
A plausible nitration reaction for this compound would involve the introduction of a nitro (-NO₂) group onto the aromatic ring. The primary products expected would be N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide and N-(5-Hydroxy-2-methyl-6-nitrophenyl)acetamide. The exact ratio of these isomers would depend on the specific reaction conditions, including the nitrating agent, temperature, and solvent.
| Reactant | Nitrating Agent | Predicted Major Products | Predicted Minor Products |
|---|---|---|---|
| This compound | HNO₃/H₂SO₄ | N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide | N-(5-Hydroxy-2-methyl-6-nitrophenyl)acetamide |
Halogenation Reactions
Similar to nitration, the halogenation of this compound is anticipated to be a facile reaction due to the electron-rich nature of the phenyl ring. The hydroxyl and acetamido groups will direct the incoming halogen atom (e.g., chlorine or bromine) to the ortho and para positions.
Instructive examples can be drawn from the halogenation of 4-methylphenol (p-cresol). The chlorination of 4-methylphenol with sulfuryl chloride in the presence of a Lewis acid catalyst can selectively produce 2-chloro-4-methylphenol in high yields. Similarly, the bromination of p-cresol can be achieved using bromine in a suitable solvent to yield 2-bromo-4-methylphenol.
Applying these principles to this compound, halogenation is expected to occur at the C4 and C6 positions. The reaction with a halogenating agent such as chlorine (Cl₂) or bromine (Br₂) would likely yield a mixture of N-(4-halo-5-hydroxy-2-methylphenyl)acetamide and N-(6-halo-5-hydroxy-2-methylphenyl)acetamide. The regioselectivity can be influenced by the choice of halogenating agent, catalyst, and reaction conditions.
| Reactant | Halogenating Agent | Predicted Major Products | Predicted Minor Products |
|---|---|---|---|
| This compound | Cl₂ | N-(4-Chloro-5-hydroxy-2-methylphenyl)acetamide | N-(6-Chloro-5-hydroxy-2-methylphenyl)acetamide |
| This compound | Br₂ | N-(4-Bromo-5-hydroxy-2-methylphenyl)acetamide | N-(6-Bromo-5-hydroxy-2-methylphenyl)acetamide |
Chelation Capabilities and Coordination Chemistry
This compound possesses potential metal-coordinating functional groups, specifically the hydroxyl (-OH) group and the amide (-NH-C=O) group. The presence of both a phenolic hydroxyl group and an amide group in a favorable steric arrangement suggests that this compound can act as a chelating agent, forming stable complexes with various metal ions.
The coordination chemistry of the closely related compound N-(4-hydroxyphenyl)acetamide (paracetamol) has been studied, revealing its ability to form complexes with transition metal ions. journaljsrr.com In these complexes, paracetamol can act as a bidentate ligand, coordinating to the metal center through the oxygen atom of the phenolic hydroxyl group and the oxygen atom of the amide carbonyl group. This forms a stable six-membered chelate ring.
It is highly probable that this compound exhibits similar chelation behavior. The oxygen atom of the hydroxyl group and the oxygen atom of the acetamido carbonyl group are positioned to form a stable chelate ring upon coordination with a metal ion. The nitrogen atom of the amide group could also potentially participate in coordination, depending on the nature of the metal ion and the reaction conditions.
The general structure of a potential metal complex would involve the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group binding to a central metal ion (Mⁿ⁺). The stoichiometry of the complex would depend on the coordination number of the metal ion and the charge balance. For a divalent metal ion (M²⁺), a common stoichiometry could be [M(L)₂], where L represents the deprotonated this compound ligand.
| Ligand | Potential Donor Atoms | Possible Metal Ions | Potential Complex Stoichiometry (with M²⁺) |
|---|---|---|---|
| This compound | Phenolic Oxygen, Carbonyl Oxygen | Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺ | [M(C₉H₁₀NO₂)₂] |
Research Applications of N 5 Hydroxy 2 Methylphenyl Acetamide in Chemical Science
Utilization as an Intermediate in Complex Organic Synthesis
The strategic placement of functional groups on the N-(5-Hydroxy-2-methylphenyl)acetamide backbone makes it a valuable intermediate for constructing more complex molecular architectures. The phenolic hydroxyl group and the aromatic ring are amenable to a variety of chemical transformations.
Research on related acetamidophenols demonstrates their utility as precursors. For instance, 3-acetamidophenol, a positional isomer of the title compound's core, serves as a starting material in a general method for preparing phenolaldehydes. In a documented procedure, 3-acetamidophenol is reacted with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene to introduce formyl groups onto the aromatic ring, yielding N-(2,4-diformyl-5-hydroxyphenyl)acetamide after hydrolysis. orgsyn.org This formylation method is highly selective, avoiding the mixtures of ortho and para isomers that often result from other methods. orgsyn.org This suggests that this compound could similarly be a precursor to substituted salicylaldehydes and other multifunctional aromatic compounds.
Furthermore, the hydroxyl group of hydroxyphenyl acetamides can be readily esterified. A patented process describes the reaction of N-(4'-hydroxyphenyl)acetamide (paracetamol) with various acyl chlorides to produce ester prodrugs that combine analgesic and anti-inflammatory properties in a single molecule. google.comgoogle.com This highlights the potential of the hydroxyl moiety in this compound to be used as a handle for creating derivatives with tailored properties through esterification or etherification.
General synthesis of acetamides often involves the N-acylation of an amine with an activated carboxylic acid, such as an acyl chloride. acs.org The synthesis of this compound itself would typically proceed via the acetylation of 5-amino-2-methylphenol (B1213058), making it an accessible intermediate for further synthetic elaboration.
Ligand Design in Coordination Chemistry Research
The presence of nitrogen and oxygen donor atoms in this compound makes it an attractive candidate for ligand design in coordination chemistry. The phenolic hydroxyl oxygen, the amide oxygen, and the amide nitrogen can all potentially coordinate with metal ions.
Studies on the coordination behavior of the closely related isomer, N-(4-hydroxyphenyl)acetamide (paracetamol), have shown that it can act as a bidentate ligand. In the formation of an iron(III) complex, paracetamol coordinates through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.comopenaccessjournals.com The interaction with the Fe(III) ion was confirmed by spectroscopic methods, which showed shifts in the characteristic vibrational frequencies of the -NH group upon complexation. openaccessjournals.com
This capacity for chelation suggests that this compound could form stable complexes with a range of transition metals. The specific geometry of the resulting metal complexes would be influenced by the metal ion's preferred coordination number and the steric effects of the methyl group at the ortho position. The potential coordination modes of this compound are depicted below:
| Potential Donor Atoms | Coordination Mode | Resulting Complex |
| Phenolic Oxygen, Amide Oxygen | Bidentate (O,O) | Forms a 6-membered chelate ring. |
| Phenolic Oxygen, Amide Nitrogen | Bidentate (O,N) | Forms a 5-membered chelate ring. |
The ability to form such complexes opens avenues for research into their catalytic, magnetic, or biological properties, areas where metal complexes of tailored ligands are of significant interest.
Exploration in Materials Science as a Building Block for Functional Materials
The chemical structure of this compound is conducive to its use as a building block for various functional materials, including dyes, pigments, and polymer additives.
A key application for a close isomer, N-(2-hydroxy-5-methylphenyl)acetamide (CAS 6375-17-3), is as a precursor in the synthesis of azo dyes. It serves as the diazenyl coupling component in the production of Disperse Yellow 3, a common colorant. The phenolic ring in these compounds is readily activated towards electrophilic substitution, allowing it to couple with diazonium salts to form the extended chromophore system characteristic of azo dyes. Given its structural similarity, this compound could foreseeably be used to synthesize novel dyes with distinct spectral properties.
Furthermore, the phenolic moiety is a well-known antioxidant functional group. Phenolic compounds, such as butylated hydroxytoluene (BHT), function by donating a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. guidechem.com This property is exploited in the polymer industry, where phenolic antioxidants are used as stabilizers for materials like plastics and rubber. guidechem.comnih.gov The tert-butyl groups in many commercial antioxidants provide steric hindrance, which enhances stability. nih.gov While this compound lacks these bulky groups, its phenolic nature suggests it could be explored as a simple antioxidant or as a monomer to be incorporated into polymer chains to impart antioxidant properties.
Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)
The acetamide (B32628) scaffold is present in numerous biologically active compounds, and derivatives of hydroxyphenyl acetamide are actively being investigated for their potential as enzyme inhibitors. Research in this area provides a framework for understanding how this compound might interact with biological targets.
Understanding the interaction between an inhibitor and its target enzyme is crucial for rational drug design. Modern research employs a combination of kinetic assays and computational modeling to elucidate these interactions.
A study on a series of substituted acetamide derivatives as butyrylcholinesterase (BChE) inhibitors provides a clear example of this approach. nih.gov Enzyme kinetics, analyzed using Lineweaver-Burk plots, revealed that the most potent compound acted as a mixed-type inhibitor. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org
To visualize the binding, molecular docking simulations were performed. These models predicted that the inhibitor binds within the active site of BChE, forming key interactions with specific amino acid residues. The stability of this predicted enzyme-ligand complex was further confirmed through molecular dynamics (MD) simulations, which showed minimal structural deviation over the simulation time. nih.gov This combination of kinetic and computational analysis provides a detailed picture of the enzyme-ligand interactions at a molecular level, a methodology directly applicable to studying the potential enzyme targets of this compound.
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. By synthesizing and testing a series of related analogues, researchers can determine which molecular features are critical for activity.
A highly relevant study investigated N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a pyridine-based analogue of the title compound, and its derivatives as inhibitors of cell adhesion induced by the pro-inflammatory cytokines TNF-α and IL-6. nih.gov The parent compound showed inhibitory activity comparable to the JAK inhibitor tofacitinib (B832) at a 1 µM concentration. The study synthesized a series of analogues to establish SAR. A positive linear relationship was found between the inhibition of TNF-α-induced and IL-6-induced adhesion, and one analogue, compound 2-19 , emerged as significantly more potent than the parent compound and tofacitinib. nih.gov
Table 1: Inhibitory Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues Data sourced from a study on dual inhibition of TNF-α- and IL-6-induced cell adhesion. nih.gov
| Compound | Description | Inhibition of TNF-α-induced Adhesion (%) at 1 µM | Inhibition of IL-6-induced Adhesion (%) at 1 µM |
| 1 | Parent Compound | 45.3 | 47.1 |
| 2-19 | Best Analogue | 78.2 | 75.3 |
| Tofacitinib | Positive Control | 46.2 | 48.5 |
| Mesalazine | Comparative Drug (at 1000 µM) | 40.1 | 42.5 |
Another SAR study on paracetamol analogues investigated their ability to inhibit DNA synthesis. nih.gov The activity was correlated with the compound's ability to lose a hydrogen atom from the phenolic oxygen and the stability of the resulting radical. This suggests that the electronic properties of the phenyl ring, influenced by substituents like the methyl group in this compound, would be a critical factor in its potential biological activity. nih.gov Similarly, comparing the regioisomers of acetaminophen, such as N-acetyl-m-aminophenol (AMAP), has shown that the position of the hydroxyl group dramatically alters metabolic pathways and biological effects, further underscoring the importance of substituent placement in SAR studies. nih.gov
Comparative Analysis with Analogous Acetamide Derivatives
Structural Comparisons with Isomers and Related Compounds
The structural characteristics of N-(5-Hydroxy-2-methylphenyl)acetamide are best understood in comparison with its isomers, where the positions of the hydroxyl and methyl groups on the phenyl ring are varied. Key isomers for comparison include N-(2-Hydroxy-5-methylphenyl)acetamide, N-(4-Hydroxy-3-methylphenyl)acetamide, and the widely known N-(4-hydroxyphenyl)acetamide (Paracetamol).
The relative positions of the functional groups significantly influence the molecule's conformation, particularly the planarity of the acetamido group relative to the benzene (B151609) ring and the potential for intra- and intermolecular hydrogen bonding. In N-(2-hydroxyphenyl)acetamide derivatives, for instance, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the amide group. This interaction tends to lock the molecule in a more planar conformation. In contrast, for this compound and its 4-hydroxy isomer, where the hydroxyl group is not ortho to the acetamido group, intramolecular hydrogen bonding of this type is not possible. Consequently, the dihedral angle between the plane of the phenyl ring and the plane of the amide group is expected to be larger.
Table 8.1: Comparative Structural Parameters of Acetamide (B32628) Derivatives
| Compound | Key Structural Feature | Expected Dihedral Angle (Amide vs. Ring) | Potential for Intramolecular H-Bonding (OH to C=O) |
|---|---|---|---|
| This compound | Hydroxyl group is meta to the amide. | Non-planar | No |
| N-(2-Hydroxy-5-methylphenyl)acetamide | Hydroxyl group is ortho to the amide. | Near-planar | Yes |
| N-(4-Hydroxy-3-methylphenyl)acetamide | Hydroxyl group is para to the amide. | Non-planar | No |
Comparative Analysis of Synthetic Routes and Efficiencies
The synthesis of N-aryl acetamides, including this compound and its analogues, is most commonly achieved through the N-acetylation of the corresponding aminophenol. This transformation can be accomplished using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most prevalent.
The general reaction involves the nucleophilic attack of the amino group of the substituted aminophenol on the electrophilic carbonyl carbon of the acetylating agent. The efficiency of the synthesis can be influenced by the chosen solvent, temperature, and the use of a base to neutralize the acid byproduct (e.g., HCl or acetic acid). For example, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide is performed by reacting 4-hydroxy-2-nitroaniline with acetic anhydride in the presence of sodium bicarbonate to maintain a pH between 5.5 and 6.5. nih.gov
Alternative methods for amide bond formation exist, such as the direct coupling of a carboxylic acid with an amine using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). archivepp.com Another approach is the Beckmann rearrangement of a ketoxime under acidic conditions. archivepp.com However, for industrial-scale and laboratory synthesis of simple acetanilides, the acetylation of anilines remains the most direct and efficient route.
The relative efficiency of synthesizing different isomers is largely dependent on the availability and stability of the starting aminophenol. The electronic nature of the substituents can also affect the nucleophilicity of the amino group; however, for isomers with only hydroxyl and methyl groups, the differences in reactivity are generally minor, and high yields are typically achievable for all analogues under optimized conditions.
Table 8.2: Comparison of Synthetic Routes for Acetamide Derivatives
| Synthetic Route | Reagents | Typical Conditions | Efficiency/Applicability |
|---|---|---|---|
| N-Acetylation | Aminophenol, Acetic Anhydride/Acetyl Chloride | Aqueous or organic solvent, often with a base (e.g., NaHCO₃) | High yields, widely applicable, most common method. nih.gov |
| Carboxylic Acid Coupling | Aminophenol, Acetic Acid, Coupling Agent (e.g., DCC, EDC) | Anhydrous organic solvent | Good for specific applications, especially in peptide synthesis, but less common for simple acetamides. archivepp.com |
| Nitrile Hydrolysis | Substituted Cyanophenol | Acid or base catalysis | Less direct route for this class of compounds. libretexts.org |
Comparative Spectroscopic and Crystallographic Data
The spectroscopic and crystallographic properties of this compound and its analogues are distinct, allowing for their unambiguous identification and characterization.
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly dependent on the substitution pattern. For this compound, three distinct aromatic proton signals are expected. The methyl group protons will appear as a singlet typically in the range of δ 2.0-2.5 ppm, and the acetyl methyl protons will also be a singlet around δ 2.1-2.3 ppm. The phenolic -OH and amide N-H protons will appear as broad singlets, with their positions being solvent-dependent. In contrast, an isomer like N-(4-Hydroxy-3-methylphenyl)acetamide would show a different splitting pattern for its aromatic protons.
IR Spectroscopy: All isomers will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (broad, around 3400-3200 cm⁻¹), and the amide C=O stretch (Amide I band, typically 1650-1700 cm⁻¹). tandfonline.com In isomers with an ortho-hydroxy group, such as N-(2-Hydroxy-5-methylphenyl)acetamide, the O-H stretching band may appear sharper and at a lower frequency due to intramolecular hydrogen bonding.
Table 8.3: Representative Spectroscopic and Crystallographic Data for Related Acetamides
| Compound | ¹H NMR (Aromatic Protons, ppm) | IR (C=O stretch, cm⁻¹) | Crystal System / Space Group |
|---|---|---|---|
| N-phenyl-2-(phenylsulfanyl)acetamide | 7.30 (multiplet) | Not specified | Triclinic / P-1 nih.gov |
| N-Methyl-N-(2-methylphenyl)acetamide | Not specified | Not specified | Monoclinic / P2₁/c nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Not specified | Not specified | Monoclinic / C2/c nih.gov |
Comparison of Reactivity Profiles and Derivatization Potential
The reactivity of this compound is dictated by its three key structural components: the activated aromatic ring, the phenolic hydroxyl group, and the amide functional group.
Aromatic Ring Reactivity: The hydroxyl group is a strong activating group and is ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing. The acetamido group is also activating and ortho-, para-directing. In this compound, these directing effects are synergistic, strongly activating the positions ortho and para to the hydroxyl group (positions 4, 6, and 2, though 2 is blocked). This makes the ring susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation, primarily at the C4 and C6 positions. The reactivity profile would differ for an isomer like N-(4-Hydroxy-3-methylphenyl)acetamide, where the directing effects would activate different positions on the ring.
Hydroxyl Group Derivatization: The phenolic hydroxyl group can undergo various reactions. It can be deprotonated to form a phenoxide ion, which can then act as a nucleophile in Williamson ether synthesis. It can also be acylated or esterified. For example, the hydroxyl group of N-(4'-hydroxyphenyl)acetamide (paracetamol) can be reacted with acyl halides to form esters. google.com A similar reactivity is expected for this compound. Silylation is another common derivatization, as seen with N-(2-hydroxyphenyl)acetamide, which reacts with chlorotrimethylsilane. researchgate.net
Amide Group Reactivity: The amide group is generally stable but can be hydrolyzed back to the parent aminophenol under strong acidic or basic conditions. libretexts.org It can also be reduced to a secondary amine using a strong reducing agent like LiAlH₄. libretexts.org The reactivity of the amide bond itself is less likely to be influenced by the isomeric position of the ring substituents compared to the reactivity of the ring and the hydroxyl group. N-(4-hydroxyphenyl) acetamide has also been shown to coordinate with metal ions like Fe(III) through the hydroxyl oxygen and the carbonyl oxygen or amide nitrogen, suggesting a potential for complex formation. openaccessjournals.comopenaccessjournals.com
Comparative Mechanistic Studies in Enzyme Inhibition (non-clinical)
Acetamide derivatives are known to interact with various enzymes, and their inhibitory mechanisms are often sensitive to their isomeric structure.
A prominent example is the comparison between N-(4-hydroxyphenyl)acetamide (paracetamol) and its regioisomer N-(3-hydroxyphenyl)acetamide (3'-hydroxyacetanilide). While paracetamol is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, its 3'-hydroxy isomer shows a different profile. wikipedia.orgnih.gov Studies have shown that 3'-hydroxyacetanilide is a mechanism-based inactivator of cytochrome P450 2E1 (CYP2E1). It covalently binds to the enzyme, leading to a significant decrease in its activity. nih.gov In contrast, paracetamol itself does not cause this covalent binding or inhibition of CYP2E1 under similar pre-incubation conditions. nih.gov This demonstrates a profound difference in enzyme interaction based solely on the position of the hydroxyl group.
The inhibitory potential of this compound against specific enzymes is not well-documented in the provided results. However, based on analogous compounds, its activity would be highly dependent on the target enzyme's active site topology. For instance, in the inhibition of dihydrodiol dehydrogenases by hydroxyphenylketones, a 4-hydroxy group was found to be critical for potent inhibition, while 2- or 3-hydroxy isomers were significantly less effective. nih.gov This suggests that the positioning of the hydroxyl group on this compound (a 3-hydroxy relative to the acetamido group if the methyl is at position 1) would likely result in a different inhibitory profile against such dehydrogenases compared to a 4-hydroxy analogue.
Furthermore, studies on N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives as inhibitors of ADAMTS-5 (a metalloprotease) show that the specific substitution pattern is key to achieving potent and selective inhibition. nih.gov This underscores the principle that the three-dimensional arrangement of functional groups in this compound and its isomers would be the primary determinant of their specific enzyme-inhibiting capabilities and mechanisms in a non-clinical context.
Table 8.4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-Hydroxy-3-methylphenyl)acetamide |
| N-(2-Hydroxy-5-methylphenyl)acetamide |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) |
| N-Methyl-N-(2-methylphenyl)acetamide |
| N-(4-hydroxy-2-nitrophenyl)acetamide |
| N-(2-hydroxyphenyl)acetamide |
| N-(2-methoxyphenyl)acetamide |
| N-phenyl-2-(phenylsulfanyl)acetamide |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |
| N-(3-hydroxyphenyl)acetamide (3'-hydroxyacetanilide) |
| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide |
| Acetic Anhydride |
| Acetyl Chloride |
| N,N′-dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) |
| Lithium Aluminium Hydride (LiAlH₄) |
Future Research Directions and Unexplored Avenues for N 5 Hydroxy 2 Methylphenyl Acetamide
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of acetanilides often involves the use of reagents like acetic anhydride (B1165640), which can be corrosive and environmentally taxing. arxiv.org The future of synthesizing N-(5-Hydroxy-2-methylphenyl)acetamide and its derivatives lies in the adoption of greener and more sustainable methodologies that minimize waste and energy consumption.
Mechanochemistry , which utilizes mechanical force to drive chemical reactions, presents a compelling solvent-free alternative. wpmucdn.com This technique has been successfully employed for the synthesis of various amides, often with higher yields and reduced reaction times compared to conventional solvent-based methods. patsnap.comuobasrah.edu.iq The application of mechanochemistry, particularly liquid-assisted grinding (LAG), to the synthesis of this compound could offer a more environmentally benign and efficient production route. uobasrah.edu.iq
Microwave-assisted synthesis is another powerful tool for sustainable chemistry, known for its ability to dramatically reduce reaction times and increase yields through efficient and uniform heating. nih.govniscpr.res.in The synthesis of various heterocyclic compounds and sulfonamides has been successfully achieved using microwave irradiation. nih.govnih.gov Exploring microwave-assisted protocols for the acetylation of 2-amino-4-methylphenol (B1222752) would be a logical step towards a more rapid and energy-efficient synthesis of this compound.
Furthermore, the development of novel catalytic systems offers a promising avenue. For instance, an eco-friendly synthesis of acetanilide (B955) has been reported using a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding the use of toxic acetic anhydride. arxiv.org Investigating similar Lewis acid-catalyzed acetylations for the synthesis of this compound could lead to safer and more economical industrial processes. arxiv.org
Table 1: Comparison of Sustainable Synthetic Methodologies
| Methodology | Key Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, potentially higher yields. wpmucdn.comuobasrah.edu.iq | Direct acetylation of 2-amino-4-methylphenol using a solid acetylating agent under ball-milling conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.govniscpr.res.in | Accelerated acetylation of 2-amino-4-methylphenol in a sealed vessel under microwave irradiation. |
| Benign Catalysis | Use of non-toxic and inexpensive catalysts, safer reaction conditions. arxiv.org | Catalytic acetylation using a Lewis acid like magnesium sulfate (B86663) instead of corrosive reagents. arxiv.org |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic methodologies discussed above, a thorough understanding of the reaction kinetics and mechanism is crucial. Advanced in-situ spectroscopic techniques provide real-time monitoring of chemical reactions without the need for sampling, offering invaluable insights into the formation of intermediates and products.
In-situ Raman and Infrared (IR) spectroscopy are particularly well-suited for monitoring organic reactions. For example, in-situ Raman spectroscopy has been used to study the course of mechanochemical reactions, providing evidence for reaction mechanisms like base catalysis in liquid-assisted grinding. researchgate.net Similarly, in-situ IR spectroscopy (ReactIR™) has been effectively used to monitor amide formation by tracking the unique infrared absorbances of reactants, intermediates (like acid chlorides), and the final amide product. nih.gov Applying these techniques to the synthesis of this compound would allow for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters such as temperature and catalyst loading.
Near-infrared (NIR) spectroscopy has also emerged as a powerful process analytical technology (PAT) tool, particularly for monitoring the formation of amide bonds in peptide synthesis. usna.eduresearchgate.net The combination bands of amide A and amide II/III modes in the NIR region can be used to quantify the extent of reaction. usna.edu This technique could be adapted to monitor the acetylation of 2-amino-4-methylphenol, providing a non-invasive method for real-time process control and ensuring consistent product quality.
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time monitoring of bond formation/breaking, catalyst behavior, and phase changes in solid-state reactions. researchgate.net | Elucidating the mechanism of mechanochemical synthesis and optimizing milling parameters. |
| In-situ IR (ReactIR™) Spectroscopy | Tracking the concentration profiles of reactants, intermediates, and products over time. nih.gov | Determining reaction kinetics, identifying rate-limiting steps, and ensuring complete conversion in both batch and flow synthesis. |
| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of amide bond formation. usna.eduresearchgate.net | Non-invasive, real-time monitoring of the acetylation process for quality control. |
Expansion of Computational Modeling to Complex Systems
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules and catalysts. niscpr.res.in For this compound, the expansion of computational modeling can open up several unexplored avenues.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule in greater detail. Such calculations have been used to study the thermochemistry of phenol (B47542) acylation and to understand the structural features of acetanilides. chemrxiv.orgnih.gov For this compound, DFT could be used to predict the regioselectivity of further functionalization reactions on the aromatic ring, providing insights that could guide synthetic efforts. medwinpublishers.com Computational studies can also assist in understanding the intrinsic structural features of the molecule, such as bond lengths, angles, and dihedral angles, and how these are influenced by intermolecular forces in the crystalline state. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach, particularly for exploring the potential biological activities of this compound derivatives. QSAR models have been successfully developed for various acetamide (B32628) and sulfonamide derivatives to predict their inhibitory activities against enzymes like matrix metalloproteinases and their antidiabetic or anticonvulsant effects. researchgate.netkg.ac.rsresearchgate.netrsc.org By developing QSAR models for a series of this compound analogs, it would be possible to identify the key structural features required for a specific biological activity, thereby guiding the synthesis of new and more potent compounds.
Furthermore, computational approaches are being developed to guide the rational design of catalysts for specific reactions, such as amide bond formation. researchgate.netmdpi.com These methods could be applied to design novel catalysts for the sustainable synthesis of this compound, potentially leading to more efficient and selective processes.
Investigation of Emerging Chemical Reactions and Transformations
The chemical structure of this compound, featuring both a phenol and an acetanilide moiety, offers a rich playground for exploring emerging chemical reactions and transformations.
C-H functionalization represents a paradigm shift in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups, thus improving atom and step economy. mdpi.com Recent advances have seen the development of methods for the regioselective C-H functionalization of phenols, including alkylation, amination, and coupling with other aromatic systems. mdpi.com Applying these cutting-edge methodologies to this compound could lead to a diverse array of novel derivatives with potentially interesting properties. For example, electrochemical oxidative C-H/C-H coupling could be explored to synthesize biphenolic structures.
Catalytic amination of phenols is another emerging area that holds significant promise. medwinpublishers.com The direct conversion of the phenolic hydroxyl group into an amino group using a catalyst would provide a direct route to novel diamine derivatives. For instance, rhodium-catalyzed amination of phenols has been shown to be a general method for accessing diverse anilines. medwinpublishers.com
Furthermore, metal-free cross-dehydrogenative coupling reactions offer a sustainable approach to forming new C-N bonds. chemrxiv.org The use of hypervalent iodine reagents to achieve the coupling of phenols and anilines with various nucleophiles under mild conditions is a particularly attractive strategy that could be applied to this compound. chemrxiv.org
Exploration of New Avenues in Chemical Biology and Materials Science
The unique combination of functional groups in this compound makes it an intriguing candidate for exploration in the interdisciplinary fields of chemical biology and materials science.
In chemical biology , N-(hydroxyphenyl)acetamide derivatives have already shown promise. For example, N-(2-hydroxy phenyl) acetamide has been shown to ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. Additionally, certain nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides have been studied for their phytotoxic and detoxification pathways in biological systems. These findings suggest that this compound and its derivatives could be explored as potential therapeutic agents or as probes to study biological processes. The acetamide moiety is a common feature in many bioactive molecules, including COX-II inhibitors. Therefore, synthesizing and screening a library of compounds derived from this compound for various biological activities is a logical and promising future direction.
In materials science , the bifunctional nature of this compound (a phenol and a secondary amide) makes it a potential monomer for the synthesis of novel polymers. The hydroxyl and amide groups can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The aromatic ring and the methyl substituent would influence the properties of the resulting polymer, such as thermal stability, rigidity, and solubility. The synthesis of polymers from renewable resources is a major focus of green chemistry, and exploring the use of biomass-derived platform chemicals to produce monomers is an active area of research. While not directly derived from a common biomass feedstock, the exploration of this compound as a monomer for creating new materials with unique properties is an unexplored and potentially fruitful avenue of research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-Hydroxy-2-methylphenyl)acetamide, and how can purity be ensured during synthesis?
- Methodological Answer :
- Acetylation of Aminophenols : React 5-hydroxy-2-methylaniline with acetic anhydride under reflux in glacial acetic acid (1:1.2 molar ratio) for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Recrystallize the crude product using ethanol/water (70:30) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) .
Q. How can thermal stability and phase-transition properties of this compound be characterized?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform a heating ramp (10°C/min, N₂ atmosphere) to determine melting point (Tfus) and enthalpy of fusion (ΔfusH). Compare with NIST-reported values for analogous acetamides (e.g., N-(2-hydroxyphenyl)acetamide) .
- Thermogravimetric Analysis (TGA) : Assess decomposition onset under inert conditions to guide safe handling .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to N-(4-methoxyphenyl)acetamide safety data) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR, FTIR) for this compound derivatives be resolved?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate IR and <sup>1</sup>H NMR spectra. Compare experimental vs. theoretical peaks to identify tautomeric or conformational discrepancies .
- X-ray Crystallography : Grow single crystals via slow evaporation in methanol. Refine structures using SHELX-97 to resolve ambiguities in substituent orientation (e.g., nitro-group torsion angles in N-(4-chloro-2-nitrophenyl) analogs) .
Q. What strategies enhance regioselectivity in modifying the phenyl ring of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) before introducing electrophiles (e.g., nitration or sulfonation). Deprotect with tetrabutylammonium fluoride (TBAF) .
- Catalytic Directing : Use Pd(OAc)2/ligand systems to favor C–H functionalization at the para position relative to the hydroxyl group .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen for lipoxygenase (LOX) inhibition using a UV-Vis-based method (linoleic acid substrate, 234 nm absorbance). Compare IC50 values with N-(5-chloro-2-methoxyphenyl)acetamide derivatives .
- Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
Q. What computational approaches predict the pharmacokinetic behavior of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and HOMO-LUMO gaps. Validate against experimental ADME data from structurally similar compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) .
- Molecular Dynamics (MD) : Simulate membrane permeability using a POPC lipid bilayer model in GROMACS. Track free-energy profiles for passive diffusion .
Data Interpretation and Validation
Q. How can conflicting results in biological activity between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in rat plasma. Compare with in vitro microsomal assays to pinpoint inactivation pathways (e.g., glucuronidation of the hydroxyl group) .
- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., AUC calculations from pharmacokinetic curves) .
Q. What advanced techniques validate crystallographic data for this compound polymorphs?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Mercury-generated simulations from single-crystal data to detect polymorphic impurities .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer to rationalize stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
